N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
“N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H16Cl2N4 . It belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” can be represented by the SMILES stringCl.Cl.CCCn1cnnc1CNC
. This indicates that the compound contains a propyl group (CCC) and a methyl group © attached to a 1,2,4-triazole ring (n1cnnc1), along with two chloride ions (Cl.Cl).
Scientific Research Applications
Cytotoxic Activities Against Tumor Cell Lines
This compound has been evaluated for its cytotoxic effects on various tumor cell lines. Studies have shown that 1,2,4-triazole hybrids exhibit a range of cytotoxic activities against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potential for use in cancer research and therapy .
Antimicrobial Activities
Research has also demonstrated that certain 1,2,4-triazole derivatives possess good antimicrobial activities against various microorganisms. This suggests that the compound could be useful in the development of new antimicrobial agents .
Chemical Synthesis
The compound is used in chemical synthesis processes. It serves as a building block in the synthesis of various chemical entities that may have biological or industrial significance .
Material Science
In material science research, this compound could be involved in the creation or modification of materials with specific properties or functions .
Chromatography
The compound may be used in chromatography as a standard or reference material to help identify and quantify other substances .
Analytical Research
It might be used in analytical research to understand its properties and interactions with other chemical compounds .
Future Directions
Triazole compounds, including “N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride”, continue to be of interest in medicinal chemistry due to their versatile biological activities . Future research may focus on synthesizing and studying the potential of various substituted 1,2,4-triazole analogues .
properties
IUPAC Name |
N-methyl-1-(4-propyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-4-11-6-9-10-7(11)5-8-2;;/h6,8H,3-5H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNNWSIIOMKECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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